Methyl 5-methylhexacosanoate
Description
Methyl 5-methylhexacosanoate is a branched-chain fatty acid methyl ester with the molecular formula C₂₇H₅₄O₂ (calculated). Its structure consists of a 26-carbon backbone (hexacosanoic acid) with a methyl group at the 5th position, esterified with a methanol moiety. While direct references to this compound are absent in the provided evidence, its behavior can be inferred from structurally analogous methyl esters documented in studies on plant resins, industrial chemicals, and safety guidelines .
Properties
CAS No. |
55335-02-9 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
methyl 5-methylhexacosanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2)25-23-26-28(29)30-3/h27H,4-26H2,1-3H3 |
InChI Key |
ZNCXGXZOZCBPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylhexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylhexacosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters and alcohols depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methylhexacosanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-methylhexacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing metabolic pathways .
Comparison with Similar Compounds
Molecular and Structural Features
The table below contrasts Methyl 5-methylhexacosanoate with other methyl esters and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₇H₅₄O₂ | 410.7 (calculated) | Not available | Branched chain (methyl at C5), saturated |
| Ethyl 5-hexenoate | C₈H₁₄O₂ | 142.20 | Not provided | Unsaturated (C5 double bond), short chain |
| Methyl salicylate | C₈H₈O₃ | 152.15 | 119-36-8 | Aromatic ring, hydroxyl group |
| Methyl octacosanoate | C₂₉H₅₈O₂ | 438.7 | Not available | Linear chain, saturated |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Not provided | Diterpene backbone, cyclic structure |
Key Observations :
- Branching vs. Linearity: this compound’s branched structure reduces crystallinity compared to linear analogs like methyl octacosanoate, likely lowering its melting point .
- Chain Length: Longer chains (C26–C29) enhance hydrophobicity and solidity, contrasting with shorter esters like ethyl 5-hexenoate (C8), which are liquid at room temperature .
- Functional Groups: Unlike methyl salicylate (containing a phenolic group), this compound lacks aromaticity, limiting its use in fragrances but favoring stability in industrial applications .
Physical Properties
- Melting Point: Estimated to be higher than methyl salicylate (−8°C) but lower than linear methyl octacosanoate (solid at room temperature) due to branching .
- Volatility: Significantly lower than small esters like ethyl 5-hexenoate, aligning with its high molecular weight .
Natural Occurrence and Industrial Relevance
Comparative Reactivity
- Oxidative Stability: Saturated branched esters like this compound are more stable than unsaturated analogs (e.g., ethyl 5-hexenoate), which are prone to oxidation .
- Hydrolysis Resistance : Higher resistance to hydrolysis compared to esters with aromatic or hydroxyl groups (e.g., methyl salicylate) .
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